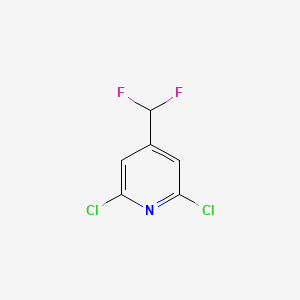

2,6-Dichloro-4-(difluoromethyl)pyridine

概要

説明

2,6-Dichloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethyl)pyridine typically involves the chlorination of 4-(difluoromethyl)pyridine. One common method includes the reaction of 4-(difluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 6 are primary sites for nucleophilic substitution. The electron-withdrawing effect of the difluoromethyl group at position 4 enhances the electrophilicity of the pyridine ring, facilitating displacement under controlled conditions.

Key Reagents and Conditions

-

Ammonia/Amines : Reacts with primary or secondary amines to form 2,6-diamino derivatives.

-

Example: Reaction with methylamine in DMSO at 80°C yields 2,6-bis(methylamino)-4-(difluoromethyl)pyridine .

-

-

Thiols : Thiolate ions replace chlorides, forming thioether derivatives.

-

Example: Sodium ethanethiolate generates 2,6-bis(ethylthio)-4-(difluoromethyl)pyridine in ethanol under reflux.

-

-

Alkoxides : Methoxide or ethoxide ions produce alkoxy-substituted products.

Mechanistic Considerations

-

The reaction proceeds via a two-step process:

Electrophilic Aromatic Substitution

Directed Ortho-Metalation (DoM)

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithium intermediate at position 3 or 5, which reacts with electrophiles (e.g., iodine, CO₂).

Reduction Reactions

The difluoromethyl group can be selectively reduced under specific conditions:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | 2,6-Dichloro-4-methylpyridine | Anhydrous THF, 0°C → 25°C |

| H₂/Pd-C | 2,6-Dichloro-4-(fluoromethyl)pyridine | Ethanol, 50 psi H₂, 60°C |

Reduction of the pyridine ring itself (e.g., to piperidine derivatives) requires harsher conditions not typically observed with this substrate.

Oxidation Reactions

-

Pyridine N-Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane produces the corresponding N-oxide, enhancing solubility and altering electronic properties for downstream reactions.

-

Side-Chain Oxidation : The difluoromethyl group resists oxidation under standard conditions (e.g., KMnO₄, CrO₃), preserving its integrity in most syntheses.

Coupling Reactions

Palladium-catalyzed cross-couplings enable diversification:

| Coupling Type | Catalyst System | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl groups at C2 or C6 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination at C2/C6 positions |

Reaction efficiencies depend on steric and electronic factors, with C2 typically more reactive than C6 due to proximity to the difluoromethyl group.

Solvent and Temperature Effects

-

Solvent Choice : DMSO enhances nucleophilic substitution rates due to its high polarity and ability to stabilize transition states .

-

Temperature : Optimal substitution occurs between 80°C and 120°C, balancing reaction rate and product stability.

Stability and Byproduct Formation

科学的研究の応用

Key Synthesis Pathways

- SNAr Benzylation : This method involves the reaction of 2,6-dichloro-4-(difluoromethyl)pyridine with benzyl halides to form more complex structures. This approach has been used effectively to create potent inhibitors for neuronal nitric oxide synthase (nNOS) .

- Sonogashira Coupling : This reaction is utilized to couple terminal alkynes with the compound, leading to the formation of various alkyne derivatives that exhibit enhanced biological activity .

Medicinal Chemistry

One of the primary applications of this compound is in the development of selective inhibitors for human neuronal nitric oxide synthase (hnNOS). These inhibitors have potential therapeutic implications for neurodegenerative diseases. The compound serves as a scaffold for designing new drugs that can modulate nitric oxide levels in the brain, which is crucial for neuronal function .

Case Studies

- nNOS Inhibitors Development : Research has demonstrated that modifications to the 2-aminopyridine scaffold can significantly enhance the pharmacokinetic properties of nNOS inhibitors. The introduction of difluoromethyl groups at specific positions has shown improved potency and selectivity .

- Alkyne Derivatives : The synthesis of alkyne precursors from this compound through SNAr benzylation has yielded compounds that are further modified to enhance their biological activity. For instance, these derivatives are being explored for their potential in treating conditions related to nitric oxide dysregulation .

Applications in Industry

Beyond its pharmaceutical applications, this compound is also utilized in:

- Agricultural Chemicals : As a building block for developing agrochemicals that target specific pests or diseases.

- Material Science : In the synthesis of polymers or materials that require specific functional groups for enhanced performance.

作用機序

The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

類似化合物との比較

Similar Compounds

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Uniqueness

2,6-Dichloro-4-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications, particularly in the synthesis of bioactive molecules and specialty chemicals .

生物活性

2,6-Dichloro-4-(difluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with two chlorine atoms and a difluoromethyl group. Its synthesis often involves nucleophilic aromatic substitution reactions or coupling reactions, such as the Sonogashira reaction, which allow for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for certain bacterial strains have been documented, demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5 |

| Escherichia coli | 55 ± 0.5 |

| Candida parapsilosis | 75 |

| Aspergillus niger | 100 |

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study focusing on topoisomerase I and II inhibition revealed that derivatives of pyridine compounds, including those related to this compound, exhibited potent cytotoxicity against several human cancer cell lines. The mechanism of action is believed to involve interference with DNA replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents on the pyridine ring significantly influence its pharmacological properties. For example:

- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve membrane permeability.

- Difluoromethyl Group : This group is associated with increased potency in inhibiting specific enzymes involved in disease progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed effective inhibition against resistant strains of bacteria, making them candidates for further development as antibiotics .

- Antitumor Activity : In vitro studies indicated that the compound could inhibit topoisomerase I effectively, leading to apoptosis in cancer cells. This suggests potential use in cancer therapy .

- Neuronal Nitric Oxide Synthase Inhibition : Research has highlighted the compound’s role as a selective inhibitor of human neuronal nitric oxide synthase (hnNOS), which is relevant in neurological disorders .

特性

IUPAC Name |

2,6-dichloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNKYXKLEBONAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728968 | |

| Record name | 2,6-Dichloro-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201675-01-5 | |

| Record name | 2,6-Dichloro-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。